Leucinostatin

描述

属性

CAS 编号 |

39405-64-6 |

|---|---|

分子式 |

C58H102N10O13 |

分子量 |

1147.5 g/mol |

IUPAC 名称 |

(2S)-N-[(2S)-1-[[(2S)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[(4-amino-4-oxobutyl)amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C58H102N10O13/c1-18-35(9)22-23-45(72)68-31-37(11)29-43(68)51(77)62-42(28-36(10)27-39(70)30-38(69)19-2)49(75)64-46(47(73)34(7)8)52(78)66-57(14,15)54(80)63-40(25-32(3)4)48(74)61-41(26-33(5)6)50(76)65-58(16,17)55(81)67-56(12,13)53(79)60-24-20-21-44(59)71/h22-23,32-37,39-43,46-47,70,73H,18-21,24-31H2,1-17H3,(H2,59,71)(H,60,79)(H,61,74)(H,62,77)(H,63,80)(H,64,75)(H,65,76)(H,66,78)(H,67,81)/b23-22+/t35-,36?,37?,39?,40-,41-,42-,43-,46-,47?/m0/s1 |

InChI 键 |

GWAKUJDAJHEQBU-CXMBYJBLSA-N |

SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |

手性 SMILES |

CC[C@H](C)/C=C/C(=O)N1CC(C[C@H]1C(=O)N[C@@H](CC(C)CC(CC(=O)CC)O)C(=O)N[C@@H](C(C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |

规范 SMILES |

CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCCC(=O)N)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

A 20668 leucinostatin leucinostatin A leucinostatin A, hydrochloride leucinostatin A, monoacetate salt paecilotoxin A |

产品来源 |

United States |

Foundational & Exploratory

The Discovery and Isolation of Leucinostatins from Purpureocillium lilacinum: A Technical Guide

Abstract

Leucinostatins, a family of non-ribosomally synthesized lipopeptides, exhibit a broad spectrum of biological activities, including potent antifungal, antibacterial, antitumor, and antiprotozoal properties.[1][2][3][4] First discovered in the 1970s, these complex natural products are primarily isolated from the fungus Purpureocillium lilacinum, an organism also recognized for its role as a biocontrol agent against plant-parasitic nematodes.[1][3][4] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of leucinostatins from P. lilacinum. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and workflows to facilitate further research and development in this area.

Introduction: The Leucinostatin Family of Peptaibiotics

Leucinostatins belong to the peptaibiotic class of secondary metabolites, characterized by a high content of non-proteinogenic amino acids, an N-terminal acyl group, and a C-terminal amino alcohol.[1][3] The family is diverse, with numerous analogs identified, including leucinostatins A, B, D, F, H, K, and Y, each with unique structural modifications that influence their biological activity.[5] The core structure typically consists of nine amino acid residues.[6] Their potent biological activities, such as the inhibition of mitochondrial function, make them promising candidates for the development of new therapeutic agents.[7][8][9]

Purpureocillium lilacinum, formerly known as Paecilomyces lilacinus and originally classified under Penicillium, is the most prominent producer of leucinostatins.[3][4] This filamentous fungus is commonly found in soil and has been commercialized as a biocontrol agent, highlighting its capacity to produce bioactive secondary metabolites.[1][3]

Biosynthesis of Leucinostatins in Purpureocillium lilacinum

The biosynthesis of leucinostatins in P. lilacinum is governed by a dedicated gene cluster, with a non-ribosomal peptide synthetase (NRPS) designated as LcsA serving as the core enzyme.[1][3] This multimodular enzyme is responsible for the sequential assembly of the peptide backbone. The gene cluster also contains genes encoding for tailoring enzymes, such as acyl-CoA ligases and thioesterases, which are crucial for the modification and release of the final this compound molecule.[4]

Genetic studies have identified key regulatory elements within this cluster. For instance, the transcription factor lcsL has been shown to be essential for the expression of the biosynthetic genes; its disruption leads to an undetectable level of this compound production.[10] Conversely, overexpression of another transcription factor, lcsF, has been demonstrated to enhance the production of leucinostatins A and B.[1][2][3]

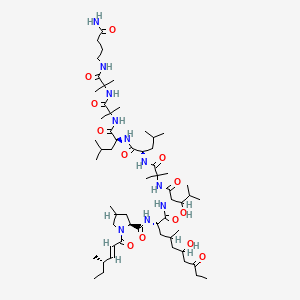

Below is a diagram illustrating the proposed biosynthetic pathway for this compound A.

Caption: Proposed biosynthetic pathway of this compound A in P. lilacinum.

Isolation and Purification of Leucinostatins

The isolation of leucinostatins from P. lilacinum is a multi-step process that begins with fungal fermentation, followed by extraction and a series of chromatographic purification steps. The general workflow is outlined below.

Caption: General experimental workflow for the isolation and purification of leucinostatins.

Detailed Experimental Protocols

-

Inoculum Preparation: Inoculate a suitable seed culture medium (e.g., Potato Dextrose Broth - PDB) with a pure culture of Purpureocillium lilacinum. Incubate at 28°C on a rotary shaker at 150 rpm for 2-3 days.

-

Production Culture: Inoculate the production medium (e.g., PDB) with the seed culture (e.g., 1x10^5 conidia per mL).[1]

-

Incubation: Incubate the production culture at 28°C on a rotary shaker at 150 rpm for 8 days.[1] this compound production is typically induced in PDB medium.[1][3]

-

Solvent Partitioning: After incubation, extract the culture medium with an equal volume of ethyl acetate (EtOAc).[1]

-

Repeated Extraction: Repeat the extraction process three times to ensure a comprehensive recovery of the lipophilic leucinostatins.[1]

-

Concentration: Combine the organic phases and concentrate under reduced pressure to yield the crude extract.

The crude extract is a complex mixture of metabolites requiring multiple chromatographic steps for the isolation of individual leucinostatins.

-

Silica Gel Column Chromatography:

-

Stationary Phase: Silica gel.

-

Mobile Phase: A gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) or analytical HPLC to identify those containing leucinostatins.

-

-

Size-Exclusion Chromatography:

-

Stationary Phase: Sephadex LH-20.[11]

-

Mobile Phase: An organic solvent such as methanol.

-

Purpose: To separate compounds based on their size, further purifying the this compound-containing fractions.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

-

Detection: UV detection (e.g., at 210 nm) and/or mass spectrometry.

-

Outcome: Isolation of pure this compound analogs.

-

Structural Characterization

The definitive structures of the isolated leucinostatins are determined through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the elemental composition.[11] Tandem MS (MS/MS) is employed to sequence the peptide backbone by analyzing the fragmentation patterns.[7][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC, ROESY) is utilized to elucidate the complete chemical structure, including the stereochemistry of the amino acid residues.[7][11][12][14]

Quantitative Data on this compound Production

Quantitative analysis of this compound production is crucial for optimizing fermentation conditions and for metabolic engineering efforts. While absolute yields can vary significantly depending on the strain and culture conditions, genetic manipulation has shown a clear impact on production levels.

| Genetic Modification in P. lilacinum | Target Gene/Factor | Effect on this compound Production | Reference |

| Overexpression | lcsF (Transcription Factor) | 1.5-fold increase in Leucinostatins A and B | [1][2][3] |

| Disruption | lcsL (Transcription Factor) | Production decreased to undetectable levels | [10] |

| Disruption | lcsA (NRPS) | Abolished this compound A and B production | [4] |

| Disruption | lcsC (PKS-like) | Abolished this compound A and B production | [4] |

| Disruption | lcsD (Acyl-CoA Ligase) | Abolished this compound A and B production | [4] |

| Disruption | lcsE (Thioesterase) | Abolished this compound A and B production | [4] |

Conclusion and Future Perspectives

The leucinostatins produced by Purpureocillium lilacinum represent a fascinating and medicinally important class of natural products. The methodologies for their isolation and characterization are well-established, providing a solid foundation for further research. Future efforts in this field will likely focus on several key areas:

-

Strain Improvement: Genetic engineering of P. lilacinum, such as the targeted overexpression of key transcription factors, holds significant promise for increasing production yields.

-

Bio-prospecting: Screening of other fungal isolates, particularly from unique ecological niches, may lead to the discovery of novel this compound analogs with improved therapeutic properties.

-

Total Synthesis and Analogue Development: The total synthesis of leucinostatins allows for the creation of novel derivatives with enhanced activity, selectivity, and pharmacokinetic properties.

-

Elucidation of Mode of Action: A deeper understanding of the molecular targets and signaling pathways affected by leucinostatins will be critical for their development as therapeutic agents.

This guide provides a comprehensive technical overview to support and inspire continued research into the discovery, isolation, and application of these remarkable fungal metabolites.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Secondary Metabolites of Purpureocillium lilacinum | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound Y: A Peptaibiotic Produced by the Entomoparasitic Fungus Purpureocillium lilacinum 40-H-28 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Functional genetic analysis of the this compound biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Studies on peptide antibiotics, leucinostatins. II. The structures of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Liquid chromatography-tandem mass spectrometry characterization of five new leucinostatins produced by Paecilomyces lilacinus CG-189 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricate Architectures of Leucinostatins A and B: A Technical Guide to Their Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatins are a family of potent peptide antibiotics produced by various fungi, including Paecilomyces lilacinus.[1] First isolated in the 1970s, these complex natural products have garnered significant interest due to their broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties.[1] This technical guide provides an in-depth exploration of the structural elucidation of the two primary congeners, Leucinostatin A and B. We will delve into the key experimental methodologies, present the quantitative data that underpinned their structural determination, and visualize the logical workflow of this scientific endeavor. The structural knowledge of these molecules is paramount for understanding their mechanism of action and for guiding synthetic efforts toward novel therapeutic agents.

The core structure of the leucinostatins is a nonapeptide, featuring a number of unusual and non-proteinogenic amino acid residues.[1] The structural elucidation of these molecules was a significant challenge, requiring the synergistic application of various advanced analytical techniques. This guide will detail the pivotal role of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, amino acid analysis, and X-ray crystallography in piecing together the molecular puzzle of Leucinostatins A and B.

The Path to Elucidation: A Workflow Overview

The structural determination of Leucinostatins A and B followed a systematic and multi-pronged approach. The logical flow of this process, from initial isolation to the final three-dimensional structure, is depicted in the workflow diagram below. This intricate process involved the initial separation and purification of the individual compounds, followed by the determination of their elemental composition and molecular weight. Subsequently, the constituent amino acids were identified and quantified. The sequence of these amino acids and other structural moieties was then pieced together using advanced spectroscopic techniques, and finally, the absolute stereochemistry was confirmed through total synthesis and X-ray crystallography.

References

The Dual-Faceted Assault of Leucinostatin on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins, a class of nonapeptide mycotoxins, exert potent biological effects, primarily through the targeted disruption of mitochondrial function. This technical guide provides an in-depth analysis of the intricate mechanisms by which Leucinostatin compromises the powerhouse of the cell. Possessing a dual-faceted mode of action, this compound acts as a potent inhibitor of mitochondrial F1Fo-ATP synthase at lower concentrations and as an uncoupler of oxidative phosphorylation at higher concentrations. This guide will dissect these mechanisms, present quantitative data on its effects, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

Core Mechanism of Action: A Biphasic Attack

This compound's interaction with mitochondria is characterized by a concentration-dependent biphasic mechanism. This duality underscores its potency and complexity as a mitochondrial toxin.

-

Low Concentration: Inhibition of ATP Synthase: At nanomolar concentrations, this compound specifically targets and inhibits the F1Fo-ATP synthase complex, the terminal enzyme of the oxidative phosphorylation (OXPHOS) pathway.[1][2][3][4] This inhibition is thought to occur through binding to the Fo subunit of the complex, effectively stalling the rotary mechanism that drives ATP synthesis.[5] This leads to a cessation of ATP production and an inhibition of state 3 respiration (ADP-stimulated oxygen consumption).[1][3]

-

High Concentration: Uncoupling of Oxidative Phosphorylation: As the concentration of this compound increases, it exhibits uncoupling activity.[1][3][6][7] This is attributed to its ability to act as an ionophore, facilitating the transport of cations across the inner mitochondrial membrane.[8][9] This ionophoric activity dissipates the proton motive force (PMF), the electrochemical gradient essential for ATP synthesis, leading to an uncontrolled increase in oxygen consumption without concomitant ATP production (uncoupled respiration). This action also contributes to the destabilization and loss of the mitochondrial membrane potential (ΔΨm).[8]

Quantitative Data Summary

The following tables summarize the reported quantitative effects of this compound on various mitochondrial and cellular parameters.

Table 1: Inhibitory Concentrations of this compound

| Parameter | Organism/System | This compound Variant | Concentration | Reference |

| State 3 Respiration Inhibition | Rat Liver Mitochondria | This compound A and B | 240 nM (complete inhibition) | [3] |

| ATP Synthase Inhibition (Ki) | Yeast Mitochondria | This compound A | ~30 nM | [1][4] |

| ATP Synthesis Inhibition | Human Fibroblasts | This compound A | 50 nM (~60% decrease in respiration) | [1] |

| Cytotoxicity (IC50) | Human Nucleated Cells | This compound A | ~47 nM | [10][11] |

Table 2: Lethal Doses of this compound

| Administration Route | Animal Model | This compound Variant(s) | LD50 | Reference |

| Intraperitoneal | Mice | Leucinostatins | 1.8 mg/kg | [7] |

| Oral | Mice | Leucinostatins | 5.4 - 6.3 mg/kg | [7] |

Key Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed mechanisms of this compound's action on mitochondria.

Caption: Dual mechanism of this compound on mitochondrial oxidative phosphorylation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline protocols for key experiments used to elucidate this compound's effects.

Isolation of Mitochondria from Rat Liver

This protocol is foundational for in vitro studies of mitochondrial function.

Materials:

-

Isolation Buffer I: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, 1 mM EGTA, pH 7.4.

-

Isolation Buffer II: 220 mM mannitol, 70 mM sucrose, 2 mM HEPES, pH 7.4.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Homogenizer (Teflon pestle).

-

Refrigerated centrifuge.

Procedure:

-

Euthanize a rat according to approved animal care protocols and excise the liver.

-

Mince the liver tissue in ice-cold Isolation Buffer I.

-

Homogenize the tissue with a Teflon pestle at 1,600 rpm.

-

Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and wash the mitochondrial pellet by resuspending in 20 mL of Isolation Buffer I and centrifuging again at 10,000 x g for 10 minutes at 4°C.

-

Repeat the wash step with Isolation Buffer II.

-

Resuspend the final mitochondrial pellet in a minimal volume of Isolation Buffer II.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

Keep the isolated mitochondria on ice and use within 4-6 hours for functional assays.[12]

Measurement of Mitochondrial Oxygen Consumption

This assay directly assesses the impact of this compound on the electron transport chain and oxidative phosphorylation.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Agilent Seahorse XF Analyzer).

-

Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, 1 mM MgCl2, pH 7.2.

-

Substrates (e.g., glutamate, malate, succinate).

-

ADP.

-

This compound.

-

Oligomycin (ATP synthase inhibitor control).

-

FCCP or CCCP (uncoupler control).

Procedure:

-

Calibrate the oxygen electrodes of the respirometer.

-

Add isolated mitochondria to the respiration buffer in the respirometer chamber at a final concentration of 0.05-0.1 mg/mL.

-

Add respiratory substrates to initiate state 2 respiration (substrate-dependent, ADP-limited).

-

Add a known amount of ADP to induce state 3 respiration (active phosphorylation).

-

Introduce this compound at various concentrations and record the change in oxygen consumption rate.

-

At low concentrations, expect a decrease in state 3 respiration. At higher concentrations, expect an increase in oxygen consumption indicative of uncoupling.

-

Use oligomycin and FCCP as controls to confirm the inhibition of ATP synthase and uncoupling, respectively.[1][12][13]

Caption: Workflow for measuring mitochondrial oxygen consumption.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This assay determines the effect of this compound on the integrity of the inner mitochondrial membrane potential.

Materials:

-

Intact cells or isolated mitochondria.

-

Fluorescent dyes sensitive to ΔΨm (e.g., TMRE, TMRM, JC-1, MitoTracker Red CMXRos).[8][14][15][16]

-

Fluorescence microscope, flow cytometer, or microplate reader.

-

This compound.

-

CCCP (positive control for depolarization).

Procedure for Intact Cells:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound for a specified duration.

-

In the final 15-30 minutes of treatment, add the ΔΨm-sensitive dye (e.g., 20-100 nM TMRE) to the culture medium.

-

Wash the cells with a suitable buffer (e.g., PBS).

-

Analyze the fluorescence intensity using the chosen instrument. A decrease in fluorescence indicates mitochondrial depolarization.

-

Include a positive control group treated with CCCP to induce complete depolarization.[8][14]

Concluding Remarks

This compound's potent and multifaceted attack on mitochondrial function makes it a valuable tool for studying mitochondrial bioenergetics and a compound of interest in drug development, particularly in the fields of oncology and parasitology.[8][10][17] Its ability to inhibit ATP synthase and induce uncoupling highlights the delicate balance required for maintaining mitochondrial integrity and cellular viability. The experimental protocols and mechanistic understanding presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and potentially exploit the complex mitochondrial effects of this compound.

References

- 1. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 3. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. An overview of ATP synthase, inhibitors, and their toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure of this compound B, an uncoupler on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Leucinostatins, peptide mycotoxins produced by Paecilomyces lilacinus and their possible roles in fungal infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The nonapeptide this compound A acts as a weak ionophore and as an immunosuppressant on T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. agilent.com [agilent.com]

- 13. Methods for Assessing Mitochondrial Function in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Assays for Mitochondria Function | Thermo Fisher Scientific - TR [thermofisher.com]

- 15. Comprehensive Guide to Mitochondrial Function Assays: Methods, Key Biomarkers, and Tools [elabscience.com]

- 16. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Leucinostatin as an Uncoupler of Oxidative Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins, a class of nonapeptide antibiotics produced by fungi, exhibit a dual mechanism of action on mitochondrial bioenergetics. At lower nanomolar concentrations, they act as potent inhibitors of F1Fo-ATP synthase. However, at higher concentrations, they function as uncouplers of oxidative phosphorylation, dissipating the mitochondrial proton gradient. This technical guide provides an in-depth analysis of leucinostatin's uncoupling activity, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and experimental workflows.

Introduction

Leucinostatins are fungal metabolites with a broad spectrum of biological activities, including antimicrobial, antitumor, and immunosuppressive effects[1][2]. Their primary intracellular target is the mitochondrion, where they interfere with the crucial process of oxidative phosphorylation[3]. This interference manifests in a concentration-dependent biphasic manner: inhibition of ATP synthesis at low concentrations and uncoupling at higher concentrations[4][5]. This dual effect makes leucinostatins and their synthetic derivatives, such as lefleuganan, intriguing molecules for research and potential therapeutic development, particularly in the context of diseases like cancer and parasitic infections where mitochondrial metabolism is a key therapeutic target[6][7][8]. Understanding the precise mechanisms of action, particularly their uncoupling properties, is critical for harnessing their full potential.

Mechanism of Action: From ATP Synthase Inhibition to Uncoupling

This compound's interaction with the inner mitochondrial membrane is multifaceted. Its hydrophobic nature allows it to insert into the lipid bilayer, where it can exert its effects.

At low concentrations (typically < 200 nM) , this compound A specifically targets and inhibits the F1Fo-ATP synthase. It is believed to bind to the c-subunit of the Fo domain, thereby blocking the proton channel and preventing the synthesis of ATP[6][9]. This inhibitory action leads to a hyperpolarization of the mitochondrial membrane, as the proton-pumping activity of the electron transport chain continues, but the proton influx through ATP synthase is blocked[6][10].

At higher concentrations (typically > 200-240 nM) , this compound A transitions to acting as an uncoupler[4][5][6]. In this role, it acts as a protonophore, creating a pathway for protons to leak back across the inner mitochondrial membrane, bypassing the ATP synthase. This dissipation of the proton motive force uncouples electron transport from ATP synthesis. The energy stored in the proton gradient is released as heat instead of being used for ATP production. This leads to an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient[6][9].

The following diagram illustrates this dual mechanism of action:

References

- 1. agscientific.com [agscientific.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Dual Inhibitory Effects of the Peptide Antibiotics Leucinostatins on Oxidative Phosphorylation in Mitochondria [jstage.jst.go.jp]

- 5. Dual inhibitory effects of the peptide antibiotics leucinostatins on oxidative phosphorylation in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 9. boris-portal.unibe.ch [boris-portal.unibe.ch]

- 10. pubs.acs.org [pubs.acs.org]

The Biological Activities of Leucinostatin Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a family of non-ribosomal lipopeptide antibiotics primarily produced by fungi such as Purpureocillium lilacinum and Ophiocordyceps spp.[1][2]. These complex peptides exhibit a remarkable breadth of potent biological activities, including antimicrobial, anticancer, and antiprotozoal effects[1][3]. Their primary mechanism of action involves the potent inhibition of mitochondrial function, specifically targeting ATP synthase and uncoupling oxidative phosphorylation[2][4]. This disruption of cellular energy metabolism triggers downstream effects, including the inhibition of key signaling pathways like mTORC1, leading to cytostatic and cytotoxic outcomes[2][5]. This guide provides an in-depth overview of the biological activities of Leucinostatins, summarizing quantitative data, detailing key experimental protocols, and visualizing the underlying molecular pathways.

Core Mechanism of Action: Mitochondrial Disruption

The primary mode of action for Leucinostatin peptides is the profound disruption of mitochondrial function. This multifaceted attack on the cell's powerhouse underlies most of their observed biological effects.

-

Inhibition of ATP Synthase : Leucinostatins are potent inhibitors of mitochondrial F1Fo-ATP synthase[2][6]. By binding to this critical enzyme complex, they block the synthesis of ATP, depriving the cell of its primary energy currency. This activity is comparable to other known ATP synthase inhibitors like oligomycin[2][5]. The hydroxyleucine residue at position 7 within the this compound A structure has been identified as a key moiety responsible for specific and potent ATP synthase inhibition[6].

-

Uncoupling of Oxidative Phosphorylation : At higher concentrations, Leucinostatins can act as uncoupling agents, dissipating the mitochondrial membrane potential[4][7]. This action disrupts the proton gradient necessary for ATP synthesis, further crippling cellular energy production.

-

Membrane Interaction and Ionophore Activity : The hydrophobic, peptide nature of Leucinostatins facilitates their interaction with cellular membranes[8]. They can insert into lipid bilayers, causing self-aggregation that alters membrane fluidity and can lead to the formation of pores or channels[8][9][10]. This ionophoric activity disrupts cellular homeostasis and can directly cause membrane damage, contributing to cytotoxicity[9][11].

Anticancer and Antiproliferative Activity

Leucinostatins have demonstrated significant anticancer potential across a range of human cancer cell lines. This activity is a direct consequence of their ability to induce a cellular energy crisis.

Inhibition of mTORC1 Signaling

A key pathway affected by this compound-induced energy stress is the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling cascade, a central regulator of cell growth, proliferation, and metabolism. By inhibiting ATP synthase, Leucinostatins cause a rapid and potent inhibition of mTORC1 signaling in sensitive cancer cells[2][5]. This leads to the dephosphorylation of downstream mTORC1 effectors such as S6 Kinase (S6K) and the ribosomal protein S6 (RPS6), ultimately arresting cell growth and proliferation[2]. This mechanism is particularly effective in the Luminal Androgen Receptor (LAR) subtype of Triple Negative Breast Cancer (TNBC)[2][5].

dot

Caption: this compound-mediated inhibition of mTORC1 signaling.

Modulation of Tumor-Stroma Interactions

In addition to direct effects on cancer cells, this compound A has been shown to modulate the tumor microenvironment. It can inhibit the growth of prostate cancer cells by reducing the expression of insulin-like growth factor-I (IGF-I) in the surrounding prostate stromal cells[12][13]. This disruption of crucial tumor-stromal communication highlights a novel indirect mechanism of its antitumor action[13].

Quantitative Anticancer Data

The antiproliferative and cytotoxic activities of various Leucinostatins against different cancer cell lines are summarized below.

| This compound | Cell Line | Cancer Type | Assay | Activity (IC₅₀/EC₅₀) | Reference |

| This compound A | DU-145 | Prostate Cancer | Co-culture growth | Potent Inhibition | [13] |

| This compound A | PANC-1, BxPC-3 | Pancreatic Cancer | MTT (glucose-deprived) | Selective Cytotoxicity | [14] |

| This compound A | K562 | Myelogenous Leukemia | CCK-8 | ~47 nM | [15][16] |

| This compound Mix | L1210 | Murine Leukemia | Cell Growth | Complete inhibition at 0.5 µg/mL | [9][11] |

| This compound B | MDA-MB-453 | Breast Cancer (TNBC, LAR) | SRB | Potent Cytostatic Activity | [2][5] |

| This compound B | SUM185PE | Breast Cancer (TNBC, LAR) | SRB | Potent Cytostatic Activity | [2] |

Antimicrobial and Antiprotozoal Activity

Leucinostatins were first identified for their antibiotic properties and exhibit a broad spectrum of activity against various pathogens.[17] Their high potency, particularly against protozoan parasites, has generated significant interest.

Antibacterial and Antifungal Activity

Leucinostatins are active against Gram-positive bacteria and a wide range of fungi, including yeasts and filamentous fungi[10][14]. They also show inhibitory effects against plant-pathogenic oomycetes, such as Phytophthora infestans, the causative agent of potato late blight[1][18].

| This compound | Organism Type | Reported MIC Range | Reference |

| This compound A/B Mix | Gram-positive bacteria | 2.5 - 100 µM | [10] |

| This compound A/B Mix | Fungi | 10 - 25 µM | [10] |

Antiprotozoal Activity

The most striking bioactivity of Leucinostatins is their exceptionally potent effect against protozoan parasites. They are among the most powerful antiprotozoal agents discovered, with activity in the low nanomolar to picomolar range[6][10]. Their primary target in these organisms is also the mitochondrion, an organelle that is essential for parasite survival[6][15].

-

Plasmodium falciparum (Malaria): this compound A inhibits the asexual erythrocytic development of P. falciparum with an EC₅₀ of just 0.05 nM[8]. It also effectively blocks the transmission of the parasite to mosquitoes[8][15].

-

Trypanosoma brucei (African Sleeping Sickness): this compound A shows an IC₅₀ of 2.8 nM against T. brucei, and this compound B has demonstrated curative effects in mouse models of the disease[3][10].

-

Trypanosoma cruzi (Chagas Disease): Multiple Leucinostatins, including A, B, and F, are potent inhibitors of the intracellular amastigote form of T. cruzi[19]. This compound B has also shown efficacy in suppressing parasite proliferation in an in vivo mouse model[19].

| This compound | Parasite | Activity Type | Value (IC₅₀/EC₅₀) | Reference |

| This compound A | Plasmodium falciparum | Asexual Stage Inhibition | 0.05 nM | [8] |

| This compound A | Plasmodium falciparum | Transmission Blocking | 0.4 - 0.9 nM | [10] |

| This compound A | Trypanosoma brucei | In vitro Inhibition | 2.8 nM | [3][10] |

| This compound B | Trypanosoma brucei | In vivo Efficacy | Curative at 4 x 1.0 mg/kg | [10] |

| This compound A | T. b. rhodesiense | In vitro Inhibition | 0.33 nM | [10] |

| This compound B | T. b. rhodesiense | In vitro Inhibition | 0.82 nM | [10] |

| This compound B | Trypanosoma cruzi | In vivo Suppression | Significant Reduction | [19] |

Experimental Protocols & Methodologies

The following section details common experimental protocols used to characterize the biological activities of this compound peptides.

Antiproliferative/Cytotoxicity Assays

dot

Caption: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Sulforhodamine B (SRB) Assay Protocol [2]

-

Cell Seeding: Plate cells at a predetermined optimal density in 96-well microtiter plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound peptides (and appropriate vehicle controls, e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

-

Fixation: Gently aspirate the media and fix the adherent cells by adding cold 10% (w/v) trichloroacetic acid (TCA). Incubate for 1 hour at 4°C.

-

Washing: Discard the TCA and wash the plates five times with slow-running tap water and allow to air dry.

-

Staining: Add 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

-

Dye Removal: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Measurement: Read the optical density (absorbance) on a plate reader at a wavelength of approximately 510 nm.

-

Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.

Other common assays include the MTT and CCK-8 assays, which measure metabolic activity as an indicator of cell viability.[14][16]

Western Blot for Signaling Pathway Analysis[2]

-

Cell Lysis: Treat cells with this compound for the desired time points (e.g., 2, 6, 18 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

-

SDS-PAGE: Denature protein lysates and separate them by molecular weight on a polyacrylamide gel (e.g., 10% Bolt Bis-Tris gel).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., P-S6K, total S6K, P-RPS6, total RPS6, P-mTOR, total mTOR) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure.

-

Preparation: Prepare a two-fold serial dilution of the this compound peptide in a 96-well plate using an appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI for fungi).

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include a positive control (microorganism with no drug) and a negative control (medium with no microorganism).

-

Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Conclusion

This compound peptides are potent, multifunctional natural products with a well-defined mechanism of action centered on the disruption of mitochondrial ATP synthesis. This primary action translates into significant anticancer, antifungal, and exceptionally powerful antiprotozoal activities. Their ability to inhibit the mTORC1 signaling pathway in cancer and their nanomolar efficacy against parasites like Plasmodium and Trypanosoma make them compelling scaffolds for drug discovery and development. Further research into structure-activity relationships may yield derivatives with improved therapeutic indices, potentially unlocking the clinical potential of this remarkable class of peptides.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 2. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo antitrypanosomal activities of three peptide antibiotics: this compound A and B, alamethicin I and tsushimycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioaustralis.com [bioaustralis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Leucinostatins from fungal extracts block malaria transmission to mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Action of the peptide antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Action of the Peptide Antibiotic this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound A inhibits prostate cancer growth through reduction of insulin-like growth factor-I expression in prostate stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Leucinostatins target Plasmodium mitochondria to block malaria transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pubs.acs.org [pubs.acs.org]

The Leucinostatin Family: A Technical Guide to a Potent Class of Natural Products

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Leucinostatin family of natural products represents a potent class of non-ribosomal lipopeptides primarily produced by the fungus Purpureocillium lilacinum (formerly Paecilomyces lilacinus) and other species such as Paecilomyces marquandii and Acremonium sp.[1][2]. First reported in 1973, this family has since expanded to include over 20 structurally related analogues, designated alphabetically (this compound A, B, C, etc.).[3] These compounds are characterized by a peptide backbone of nine amino acid residues, many of which are non-proteinogenic, an N-terminal fatty acid moiety, and a C-terminal diamine.[1] Leucinostatins exhibit a broad spectrum of potent biological activities, including antimicrobial, antifungal, antiprotozoal, and antitumor properties, making them a subject of significant interest in drug discovery and development.[4][5][6] Their primary mechanism of action involves the disruption of mitochondrial function, specifically by destabilizing the inner mitochondrial membrane and inhibiting ATP synthase.[4][7][8][9]

Chemical Structure and Biosynthesis

The archetypal member of the family, this compound A, possesses a complex structure comprising unusual amino acids such as 4-methyl-L-proline (MePro), 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA), hydroxyleucine (HyLeu), and α-aminoisobutyric acid (AIB).[1] The biosynthesis of Leucinostatins is orchestrated by a dedicated gene cluster, with the core non-ribosomal peptide synthetase (NRPS) LcsA, which is composed of ten modules, playing a central role.[1] Genetic manipulation studies have begun to unravel the intricate enzymatic machinery responsible for the assembly of these complex molecules.[1][10]

Biological Activity

Leucinostatins have demonstrated significant in vitro and in vivo efficacy against a range of targets. Their potent antiprotozoal activity is particularly noteworthy, with some derivatives exhibiting sub-nanomolar IC50 values against parasites like Trypanosoma brucei and Plasmodium falciparum.[3] The antimicrobial activity extends to various Gram-positive bacteria and fungi.[3] Furthermore, their cytotoxic effects against various cancer cell lines have positioned them as potential leads for anticancer drug development.[4][11] However, the therapeutic potential of native Leucinostatins is hampered by their high toxicity to mammalian cells.[3][7] This has spurred efforts in synthetic chemistry to generate derivatives with improved selectivity indices.[3]

Quantitative Data Summary

The following tables summarize the reported biological activities of various this compound family members and their derivatives.

Table 1: Antiprotozoal and Cytotoxic Activities of this compound A and Derivatives

| Compound | Target Organism/Cell Line | IC50 (nM) | Cytotoxicity (L6 cells) IC50 (nM) | Selectivity Index (SI) |

| This compound A | Trypanosoma brucei rhodesiense | 0.4 | 140 | 350 |

| Derivative 2 (ZHAWOC6025) | Trypanosoma brucei rhodesiense | 0.5 | 730 | 1460 |

| Derivative 4 (ZHAWOC6027) | Trypanosoma brucei rhodesiense | 0.3 | 590 | 1967 |

| This compound A | Plasmodium falciparum | 0.4 - 0.9 | - | - |

| Derivative 2 | Plasmodium falciparum | 4.8 | - | - |

| Derivative 4 | Plasmodium falciparum | 5.4 | - | - |

| This compound A | Human nucleated cells | ~47 | - | - |

Data compiled from Brand et al.[3] and Niu et al.[12]

Table 2: Antimicrobial Activity of Leucinostatins

| Compound | Target Organism | MIC (µM) |

| Leucinostatins | Fungi (21 species) | 10 - 25 |

| Leucinostatins | Gram-positive bacteria | 2.5 - 100 |

Data compiled from Brand et al.[3]

Table 3: In Vivo Toxicity of Leucinostatins A and B in Mice

| Compound | Administration Route | LD50 (mg/kg) |

| This compound A | Intraperitoneal (ip) | 1.8 |

| This compound B | Intraperitoneal (ip) | 1.8 |

| This compound A | Oral | 5.4 |

| This compound B | Oral | 6.3 |

Data compiled from Mikami et al. as cited in Brand et al.[3] and Fukushima et al.[7]

Key Experimental Protocols

MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effects of Leucinostatins on mammalian cell lines.

Materials:

-

96-well microtiter plates

-

Mammalian cell line of interest (e.g., L6, HEK293)

-

Complete cell culture medium

-

This compound compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.[13][14][15]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the minimum concentration of a this compound that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other suitable microbial growth medium

-

Bacterial or fungal strain of interest

-

This compound compound dissolved in a suitable solvent

-

Spectrophotometer

-

Microplate incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria).

-

Compound Dilution: Prepare a two-fold serial dilution of the this compound compound in the 96-well plate using MHB.

-

Inoculation: Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[4][10][16]

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol uses the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential induced by Leucinostatins.

Materials:

-

Cells of interest cultured on glass-bottom dishes or in 96-well plates

-

JC-1 staining solution

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Treatment: Treat cells with the this compound compound at the desired concentration and for the desired time. Include a positive control (e.g., CCCP or FCCP, which are uncouplers that dissipate the mitochondrial membrane potential) and a negative control (vehicle-treated cells).

-

JC-1 Staining: Remove the treatment medium and incubate the cells with the JC-1 staining solution in the dark for 15-30 minutes at 37°C.

-

Washing: Wash the cells with an appropriate buffer (e.g., PBS) to remove excess dye.

-

Fluorescence Measurement:

-

Microscopy: In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Capture images using appropriate filter sets.

-

Plate Reader: Measure the fluorescence intensity for both red (excitation ~560 nm, emission ~595 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence.

-

-

Data Analysis: The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio indicates depolarization of the mitochondrial membrane.[11]

Measurement of Mitochondrial Oxygen Consumption Rate (OCR)

This protocol outlines the measurement of cellular respiration using a Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Cells of interest

-

Seahorse XF Assay Medium

-

This compound compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to attach and form a monolayer.

-

Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the plate in a non-CO2 incubator at 37°C for one hour.

-

Compound Loading: Load the this compound compound and the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

-

OCR Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will measure the basal OCR, and then sequentially inject the compounds to measure key parameters of mitochondrial function:

-

This compound: To observe its direct effect on respiration.

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (uncoupler): To determine the maximal respiration rate.

-

Rotenone/Antimycin A (Complex I and III inhibitors): To measure non-mitochondrial oxygen consumption.

-

-

Data Analysis: The Seahorse software calculates the OCR at different stages of the experiment, allowing for a detailed analysis of how the this compound affects mitochondrial respiration.[7][8]

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of Leucinostatins.

Caption: Workflow for the MTT cytotoxicity assay.

Caption: Workflow for the MIC antimicrobial assay.

Conclusion

The this compound family of natural products continues to be a promising source of bioactive compounds with potential applications in infectious diseases and oncology. Their potent, albeit non-selective, biological activity underscores the need for further research into their mechanism of action and for the development of synthetic analogues with improved therapeutic windows. The detailed protocols and summarized data provided in this guide aim to facilitate further investigation into this fascinating class of molecules by researchers in both academia and industry. The continued exploration of Leucinostatins and their derivatives may yet yield novel therapeutic agents to address unmet medical needs.

References

- 1. Protocol for Measurement of Oxygen Consumption Rate In Situ in Permeabilized Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbe-investigations.com [microbe-investigations.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Structure of this compound B, an uncoupler on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. merckmillipore.com [merckmillipore.com]

- 15. researchhub.com [researchhub.com]

- 16. m.youtube.com [m.youtube.com]

Leucinostatin A: A Technical Whitepaper on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leucinostatin A is a potent peptide antibiotic belonging to the peptaibol family, a class of antimicrobial peptides known for their high content of α-aminoisobutyric acid (Aib) and a C-terminal amino alcohol. First isolated from cultures of Paecilomyces lilacinus, this compound A has garnered significant interest within the scientific community due to its broad spectrum of biological activities, including antifungal, antibacterial, and pronounced antitumor properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound A, detailed experimental protocols for its characterization, and a comprehensive look into its mechanism of action. All quantitative data is summarized for clarity, and key biological pathways are visualized to facilitate understanding.

Physicochemical Properties

The unique chemical structure of this compound A underpins its biological activity. It is a nonapeptide with a complex molecular architecture that includes several uncommon amino acids.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆₂H₁₁₁N₁₁O₁₃ | [3] |

| Molecular Weight | 1218.6 g/mol | [3] |

| Appearance | White crystalline solid | |

| Melting Point | Not explicitly reported in the reviewed literature. | |

| Solubility | Soluble in methanol, ethanol, DMSO, and DMF. Limited solubility in water. | [1] |

| Crystal System | Orthorhombic | [1] |

| Space Group | P2₁2₁2₁ | [1] |

Spectroscopic Data

The structural elucidation of this compound A has been achieved through a combination of spectroscopic techniques. While a consolidated, publicly available dataset of all spectral information is not available, the following represents a summary of the types of data used for its characterization.

| Spectroscopic Technique | Description | Reference |

| Nuclear Magnetic Resonance (NMR) | 1H and 13C NMR spectroscopy have been instrumental in determining the complex amino acid sequence and the overall three-dimensional structure of this compound A in solution. | [1][4] |

| Infrared (IR) Spectroscopy | IR spectroscopy has been used to identify the characteristic functional groups present in the molecule, such as the amide bonds of the peptide backbone and hydroxyl groups. | [2][5] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) have been crucial for confirming the molecular weight and for sequencing the peptide chain through fragmentation analysis. | [3][4] |

Experimental Protocols

The following sections outline generalized experimental methodologies for the isolation, purification, and characterization of this compound A, based on commonly employed techniques for natural product chemistry.

Isolation and Purification of this compound A

This compound A is typically isolated from the fermentation broth of Paecilomyces lilacinus. The general workflow involves extraction followed by chromatographic purification.[2]

1. Extraction:

-

The fungal culture filtrate is acidified and extracted with an organic solvent such as ethyl acetate.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Purification:

-

Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography. Elution is typically performed with a gradient of increasing polarity, for example, a chloroform-methanol solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Alumina Column Chromatography: Fractions enriched with this compound A from the silica gel column are further purified using alumina column chromatography. A different solvent system, such as a hexane-acetone gradient, may be employed.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound A is often achieved by preparative reverse-phase HPLC.

Mechanism of Action

This compound A exerts its potent biological effects primarily by targeting cellular membranes, with a particularly significant impact on mitochondrial function. Its mechanism of action is multifaceted, involving ionophoric activity and direct inhibition of a key mitochondrial enzyme.[1][6][7]

Interaction with the Mitochondrial Inner Membrane

As a lipophilic peptide, this compound A can insert itself into the lipid bilayer of the inner mitochondrial membrane. This insertion disrupts the normal membrane potential and integrity.[1]

Uncoupling of Oxidative Phosphorylation

This compound A acts as an ionophore, creating pores in the inner mitochondrial membrane that allow for the leakage of protons (H⁺) from the intermembrane space back into the mitochondrial matrix. This dissipates the proton gradient that is essential for ATP synthesis via oxidative phosphorylation.[1]

Inhibition of ATP Synthase

A key molecular target of this compound A is the F₀ subunit of mitochondrial ATP synthase, the enzyme responsible for the final step of ATP production. Specifically, it has been shown to interact with the c-ring of the F₀ subunit. This binding event physically obstructs the proton channel, directly inhibiting the synthesis of ATP.[7][8] This dual mechanism of uncoupling oxidative phosphorylation and directly inhibiting ATP synthase leads to a severe depletion of cellular ATP, ultimately triggering apoptosis and cell death.

Conclusion

This compound A remains a molecule of significant interest for its potent and diverse biological activities. Its well-defined physicochemical properties and the elucidation of its mechanism of action provide a solid foundation for further research and development. The ability of this compound A to disrupt mitochondrial function through a dual mechanism highlights its potential as a lead compound in the development of novel anticancer and antimicrobial therapies. Further studies focusing on structure-activity relationships may lead to the design of analogues with improved therapeutic indices.

References

- 1. Antiprotozoal Structure–Activity Relationships of Synthetic this compound Derivatives and Elucidation of their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Studies on peptide antibiotics, leucinostatins. I. Separation, physico-chemical properties and biological activities of leucinostatins A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C62H111N11O13 | CID 101278422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Leucinostatins from Ophiocordyceps spp. and Purpureocillium spp. Demonstrate Selective Antiproliferative Effects in Cells Representing the Luminal Androgen Receptor Subtype of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A new antibiotic, this compound, derived from Penicillium lilacinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissecting Structural Requirements of this compound A Derivatives for Antiprotozoal Activity and Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

The Leucinostatin Biosynthesis Pathway in Fungi: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core biosynthetic pathway of Leucinostatins, a family of potent lipopeptide mycotoxins produced by various fungi, most notably Purpureocillium lilacinum. Leucinostatins exhibit a broad spectrum of biological activities, including antifungal, antitumor, and nematicidal properties, making their biosynthetic machinery a subject of significant interest for natural product chemists, molecular biologists, and drug development professionals. This document details the genetic organization, enzymatic functions, and regulatory networks governing Leucinostatin production, supplemented with experimental methodologies and quantitative data.

The this compound Gene Cluster (lcs)

The biosynthesis of Leucinostatins is orchestrated by a dedicated gene cluster, designated as the lcs cluster. In Purpureocillium lilacinum, this cluster spans approximately 100 kb and comprises around 20 genes responsible for the synthesis of the peptide backbone, the fatty acid side chain, and subsequent modifications, as well as regulation and transport.[1][2]

Table 1: Genes of the lcs Cluster in Purpureocillium lilacinum and Their Putative Functions

| Gene | Proposed Function | Domain Architecture/Homology | Experimental Evidence |

| lcsA | Non-ribosomal Peptide Synthetase (NRPS) | 10 C-A-PCP modules | Gene knockout abolishes this compound production.[1] |

| lcsB | Polyketide Synthase (PKS) | KS, AT, DH, cMT, ER, KR, ACP | Putatively involved in fatty acid precursor synthesis.[1][3] |

| lcsC | Polyketide Synthase (PKS) | KS, AT, DH, cMT, ER, KR, ACP | Gene knockout abolishes this compound production. Essential for fatty acid precursor synthesis.[4] |

| lcsD | Acyl-CoA Ligase | Gene knockout abolishes this compound production.[1] | |

| lcsE | Thioesterase | Gene knockout abolishes this compound production.[1] | |

| lcsF | Transcription Factor | Zn(II)2Cys6 | Overexpression increases this compound production 1.5-fold.[1][5] |

| lcsG | O-methyltransferase | S-adenosyl-L-methionine binding domain | Responsible for terminal N-methylation of the peptide.[3] |

| lcsI | Cytochrome P450 monooxygenase | Putative tailoring enzyme (e.g., hydroxylation).[1] | |

| lcsK | Acyltransferase | Putative tailoring enzyme. | |

| lcsL | bZIP Transcription Factor | Knockout leads to undetectable levels of Leucinostatins; overexpression increases production.[2][6] | |

| lcsM | Protein of unknown function | [1] | |

| lcsP | Aminotransferase | Putatively involved in the formation of the C-terminal diamine moiety. |

The this compound Biosynthetic Pathway

The biosynthesis of this compound A, a well-characterized member of the family, is a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) pathway. The proposed pathway can be divided into three main stages: initiation, elongation, and termination/tailoring.

Initiation: The Fatty Acid Precursor

The pathway is initiated with the synthesis of a short fatty acid chain, 4-methylhex-2-enoic acid, which forms the N-terminal lipophilic tail of the this compound molecule. This is accomplished by a Polyketide Synthase, likely LcsC , which is a reducing PKS containing ketosynthase (KS), acyltransferase (AT), dehydratase (DH), methyltransferase (MT), enoylreductase (ER), ketoreductase (KR), and acyl carrier protein (ACP) domains.[4] The synthesized polyketide is then activated by the acyl-CoA ligase LcsD and subsequently hydrolyzed by the thioesterase LcsE to be loaded onto the first module of the NRPS.[1][3]

Elongation: The NRPS Assembly Line

The core of the biosynthetic machinery is the large multi-modular Non-Ribosomal Peptide Synthetase LcsA . This enzyme is composed of ten modules, each responsible for the incorporation of a specific amino acid into the growing peptide chain.[1] Each module typically contains a condensation (C) domain, an adenylation (A) domain for amino acid recognition and activation, and a peptidyl carrier protein (PCP) domain for tethering the growing chain.

The proposed sequence of amino acid incorporation by the ten modules of LcsA for this compound A is:

-

Module 1: 4-methyl-L-proline (MePro)

-

Module 2: 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid (AHyMeOA)

-

Module 3: Hydroxyleucine (HyLeu)

-

Module 4: α-aminoisobutyric acid (AIB)

-

Module 5: Leucine

-

Module 6: Leucine

-

Module 7: AIB

-

Module 8: AIB

-

Module 9: β-Alanine

-

Module 10: Alanine (later modified)

Termination and Tailoring

The completed decapeptide is released from the final PCP domain of LcsA. The C-terminal alanine is then believed to undergo a series of modifications, including a transamination reaction catalyzed by the putative aminotransferase LcsP , to form the final N1,N1-dimethylpropane-1,2-diamine (DPD) moiety. Further tailoring steps, such as hydroxylations, are likely carried out by enzymes encoded within the lcs cluster, such as the cytochrome P450 monooxygenase LcsI .[1] The O-methyltransferase LcsG is responsible for the terminal N-methylation of the peptide.[3]

Caption: Putative biosynthetic pathway of this compound A.

Regulation of this compound Biosynthesis

The expression of the lcs gene cluster is tightly regulated at the transcriptional level by at least two cluster-specific transcription factors:

-

lcsF : A putative Zn(II)2Cys6 transcription factor. Overexpression of lcsF has been shown to increase the production of Leucinostatins A and B by 1.5-fold.[1][5]

-

lcsL : A putative bZIP transcription factor. Disruption of lcsL leads to undetectable levels of Leucinostatins, while its overexpression enhances their production, indicating that lcsL is a crucial positive regulator of the pathway.[2][6]

The upstream signaling pathways that control the activity of LcsF and LcsL are currently not well understood and represent an area for future research.

Caption: Regulatory network of the this compound biosynthesis.

Quantitative Data on this compound Production

Quantitative analysis of this compound production is crucial for understanding the efficiency of the biosynthetic pathway and the impact of genetic modifications.

Table 2: this compound Production in Wild-Type and Mutant Strains of P. lilacinum

| Strain | Genotype | This compound A/B Production | Reference |

| Wild-Type | lcs cluster intact | Baseline production | [1] |

| ΔlcsA | Knockout of NRPS | Undetectable | [1] |

| ΔlcsC | Knockout of PKS | Undetectable | [4] |

| ΔlcsD | Knockout of Acyl-CoA Ligase | Undetectable | [1] |

| ΔlcsE | Knockout of Thioesterase | Undetectable | [1] |

| OE::lcsF | Overexpression of lcsF | 1.5-fold increase | [1][5] |

| ΔlcsL | Knockout of lcsL | Undetectable | [2][6] |

| OE::lcsL | Overexpression of lcsL | Increased production | [2][6] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthesis pathway.

Gene Knockout using CRISPR-Cas9

The CRISPR-Cas9 system has been successfully employed for targeted gene disruption in P. lilacinum.[6]

Workflow for CRISPR-Cas9 Mediated Gene Knockout:

-

gRNA Design and Vector Construction: Design two or more specific guide RNAs (gRNAs) targeting the gene of interest. Clone the gRNA sequences into a Cas9 expression vector.

-

Protoplast Preparation: Grow P. lilacinum mycelia and treat with cell wall-degrading enzymes (e.g., lysing enzymes from Trichoderma harzianum) to generate protoplasts.

-

Transformation: Introduce the Cas9-gRNA plasmid and a selection marker into the protoplasts using a polyethylene glycol (PEG)-mediated transformation method.

-

Selection and Screening: Select for transformants on a medium containing the appropriate selective agent. Screen putative mutants by PCR to confirm the deletion of the target gene.

-

Validation: Confirm the absence of the target gene transcript by RT-qPCR and the loss of this compound production by LC-MS.

Caption: Workflow for CRISPR-Cas9 gene knockout in P. lilacinum.

Gene Expression Analysis by RT-qPCR

Reverse transcription-quantitative PCR (RT-qPCR) is used to quantify the expression levels of the lcs genes.

Methodology for RT-qPCR:

-

RNA Extraction: Isolate total RNA from fungal mycelia grown under this compound-producing and non-producing conditions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random primers or oligo(dT) primers.

-

qPCR: Perform qPCR using gene-specific primers for the lcs genes and a reference gene (e.g., β-tubulin) for normalization. Use a SYBR Green-based detection method.

-

Data Analysis: Calculate the relative gene expression levels using the 2-ΔΔCt method.

This compound Extraction and LC-MS Analysis

Liquid chromatography-mass spectrometry (LC-MS) is the primary method for the detection and quantification of Leucinostatins.

Protocol for this compound Analysis:

-

Extraction: Extract the fungal culture (both mycelia and broth) with an organic solvent such as ethyl acetate or methanol.

-

Sample Preparation: Evaporate the solvent and redissolve the crude extract in a suitable solvent (e.g., methanol) for LC-MS analysis.

-

LC Separation: Separate the components of the extract using a C18 reverse-phase HPLC column with a water/acetonitrile gradient containing a small amount of formic acid.

-

MS Detection: Detect the eluted compounds using a mass spectrometer in positive ion mode. Leucinostatins can be identified by their characteristic mass-to-charge ratios (m/z) and fragmentation patterns in MS/MS analysis. Quantification can be achieved by comparing the peak areas to a standard curve of purified this compound.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthesis pathway in P. lilacinum has provided a solid foundation for understanding the production of these complex and bioactive molecules. The identification of the lcs gene cluster and the characterization of key enzymes and regulatory factors have opened up avenues for the rational engineering of this pathway to enhance the production of known Leucinostatins or to generate novel analogs with improved therapeutic properties.

Future research should focus on:

-

Detailed enzymatic characterization: Elucidating the precise catalytic mechanisms of all the tailoring enzymes within the lcs cluster.

-

Regulatory network analysis: Unraveling the upstream signaling pathways that control the expression of the lcs cluster in response to environmental and developmental cues.

-

Heterologous expression: Expressing the lcs cluster in a heterologous host to facilitate pathway engineering and the production of novel Leucinostatins.

-

Quantitative modeling: Developing a systems-level understanding of the pathway to predict and optimize this compound production.

By addressing these research questions, the scientific community can further unlock the potential of Leucinostatins as valuable lead compounds for the development of new drugs and agrochemicals.

References

- 1. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. uniprot.org [uniprot.org]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis of Antibiotic Leucinostatins in Bio-control Fungus Purpureocillium lilacinum and Their Inhibition on Phytophthora Revealed by Genome Mining | PLOS Pathogens [journals.plos.org]

- 6. Functional genetic analysis of the this compound biosynthesis transcription regulator lcsL in Purpureocillium lilacinum using CRISPR-Cas9 technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of Leucinostatin for Antimicrobial Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucinostatins are a class of peptide antibiotics produced by various fungi, notably Purpureocillium lilacinum.[1] These non-ribosomally synthesized peptides have garnered significant interest due to their broad spectrum of biological activities, including potent antimicrobial effects. This technical guide provides an in-depth overview of the initial screening of Leucinostatin for its antimicrobial properties. It details standardized experimental protocols for determining antimicrobial susceptibility, summarizes available quantitative data on its activity, and illustrates the experimental workflow and proposed mechanism of action.

Introduction to this compound